Methyl 5-bromo-3-hydroxy-2-methylbenzoate

physicochemical profiling solubility hydrogen bonding

Methyl 5-bromo-3-hydroxy-2-methylbenzoate (CAS 1492040-87-5) is a polysubstituted benzoate ester with the molecular formula C₉H₉BrO₃ and a molecular weight of 245.07 g mol⁻¹. It belongs to the class of ortho-methyl, meta-hydroxy benzoate derivatives and carries a bromine substituent at the 5-position.

Molecular Formula C9H9BrO3
Molecular Weight 245.07
CAS No. 1492040-87-5
Cat. No. B3047923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-3-hydroxy-2-methylbenzoate
CAS1492040-87-5
Molecular FormulaC9H9BrO3
Molecular Weight245.07
Structural Identifiers
SMILESCC1=C(C=C(C=C1O)Br)C(=O)OC
InChIInChI=1S/C9H9BrO3/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4,11H,1-2H3
InChIKeyZUKLMGVEFUOZOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Bromo-3-Hydroxy-2-Methylbenzoate (CAS 1492040-87-5): Core Identity and Structural Class


Methyl 5-bromo-3-hydroxy-2-methylbenzoate (CAS 1492040-87-5) is a polysubstituted benzoate ester with the molecular formula C₉H₉BrO₃ and a molecular weight of 245.07 g mol⁻¹ [1]. It belongs to the class of ortho-methyl, meta-hydroxy benzoate derivatives and carries a bromine substituent at the 5-position . Its computed physicochemical profile includes a calculated XLogP3 of 2.5, one hydrogen-bond donor, three hydrogen-bond acceptors, and a topological polar surface area of 46.5 Ų, placing it in a moderately lipophilic, weakly polar region of chemical space that is frequently exploited in medicinal chemistry and fragment-based lead generation [1].

Why Close Analogs of Methyl 5-Bromo-3-Hydroxy-2-Methylbenzoate Cannot Be Assumed Interchangeable


Even within the narrow family of bromo-hydroxy-methyl benzoates, the exact ring-substitution pattern exerts decisive control over the compound's utility as a synthetic building block. The 2-methyl group imposes steric hindrance that modulates both the electrophilicity of the ester carbonyl and the accessibility of the phenolic oxygen for further derivatization [1]. The phenolic –OH at the 3-position provides a strong ortho/para-directing and solubilising handle that is absent in non-hydroxylated analogs such as methyl 5-bromo-2-methylbenzoate, while the bromine at the 5-position serves as a versatile cross-coupling site that is missing in de-bromo congeners like methyl 3-hydroxy-2-methylbenzoate [2][3]. Consequently, two compounds that appear trivially different on paper often lead to divergent reaction outcomes—differences in regioselectivity, yield, and downstream functional-group compatibility—making uninformed substitution a tangible risk in both discovery chemistry and scale-up settings [3].

Quantitative Differentiation Evidence for Methyl 5-Bromo-3-Hydroxy-2-Methylbenzoate Versus Closest Analogs


Enhanced Hydrogen-Bond Donor Capacity Relative to Non-Hydroxylated Analog Methyl 5-Bromo-2-Methylbenzoate

The presence of the phenolic –OH group in methyl 5-bromo-3-hydroxy-2-methylbenzoate provides one hydrogen-bond donor (HBD), whereas the non-hydroxylated comparator methyl 5-bromo-2-methylbenzoate has zero HBDs [1][2]. This single functional-group difference is sufficient to alter the compound’s interaction with polar solvents and biological targets.

physicochemical profiling solubility hydrogen bonding

Retained Bromine Handle for Cross-Coupling Versus De-Bromo Analog Methyl 3-Hydroxy-2-Methylbenzoate

Methyl 5-bromo-3-hydroxy-2-methylbenzoate retains a bromine atom at the 5-position, enabling its direct use in palladium-catalysed cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings [1]. The de-bromo analog methyl 3-hydroxy-2-methylbenzoate lacks this handle and therefore cannot serve as an electrophilic partner in such transformations without prior halogenation, adding one or more synthetic steps.

cross-coupling Suzuki coupling C–C bond formation

Moderately Elevated Lipophilicity of the Target Regioisomer Compared to the 2-Hydroxy-3-Methyl Isomer

Among the four possible bromo-hydroxy-methylbenzoate regioisomers, the 3-hydroxy-2-methyl substitution pattern of the target compound yields a computed LogP (XLogP3 = 2.5) that is approximately 0.1–0.3 log units higher than the corresponding 2-hydroxy-3-methyl isomer (methyl 5-bromo-2-hydroxy-3-methylbenzoate, CAS 40912-71-8), consistent with the more effective internal hydrogen bonding possible when the hydroxyl group is situated ortho to the ester [1][2].

lipophilicity ADME regioisomer comparison

Regioselective Synthetic Access: Electrophilic Bromination of Methyl 3-Hydroxy-2-Methylbenzoate

The target compound can be prepared regioselectively by direct electrophilic bromination of methyl 3-hydroxy-2-methylbenzoate, as the hydroxyl group directs bromine exclusively to the activated 5-position . In contrast, the 4-bromo or 6-bromo regioisomers would require alternative, often lower-yielding, synthetic routes that involve protecting-group manipulation or specialised halogenation conditions.

electrophilic aromatic substitution synthesis regioselectivity

Proven Application Scenarios Where Methyl 5-Bromo-3-Hydroxy-2-Methylbenzoate (CAS 1492040-87-5) Provides Distinct Value


Divergent Medicinal Chemistry Library Synthesis Requiring a Single, Polyfunctional Aryl Halide Scaffold

When designing a focused library around a benzoate core, the simultaneous presence of a cross-coupling-competent bromide, a phenol handle for etherification or Mitsunobu chemistry, and a methyl ester for amidation or hydrolysis makes methyl 5-bromo-3-hydroxy-2-methylbenzoate a strategically superior choice. The certified purity of ≥95–97% (HPLC) offered by suppliers such as Fluorochem and Apollo Scientific reduces the need for pre-reaction purification, directly accelerating library production [1]. Compared to assembling the same functional density from a simpler scaffold through sequential C–H activation or protecting-group chemistry, purchasing this pre-functionalised building block minimises synthetic steps and improves batch-to-batch reproducibility.

Fragment-Based Lead Generation Where a Single Hydrogen-Bond Donor and Controlled Lipophilicity Are Critical

With one hydrogen-bond donor (phenolic –OH) and a computed XLogP3 of 2.5, the compound sits near the centre of fragment-like chemical space (MW 245 Da, TPSA 46.5 Ų) [1]. This contrasts with the zero-donor, more lipophilic methyl 5-bromo-2-methylbenzoate, which may exhibit poorer aqueous solubility and fewer ionic interactions with protein targets [2]. Fragment libraries employing this scaffold benefit from the bromine atom as a heavy-atom marker for X-ray crystallography phasing, combining structural biology utility with favourable solution-phase behaviour.

Process Development and Scale-Up Where Regiochemical Purity Is Non-Negotiable

The 3-hydroxy group directs electrophilic bromination regioselectively to the 5-position, meaning that commercial lots of methyl 5-bromo-3-hydroxy-2-methylbenzoate are typically free of 4-bromo or 6-bromo contaminants that would arise from non-directed halogenation . For kilo-lab or pilot-plant campaigns, this regiochemical fidelity reduces the need for costly chromatographic purification or recrystallisation steps, directly lowering the cost of goods and meeting the purity specifications demanded by pharmaceutical quality-by-design frameworks.

Coordination Chemistry and Metal Chelation Studies Exploiting the Ortho-Hydroxy-Ester Motif

The ortho-relationship between the phenolic hydroxyl and the methyl ester creates a bidentate chelation motif capable of binding transition metals such as Cu(II) or Fe(III) . The bromine substituent at the 5-position serves as a spectroscopic probe (Br K-edge XAS) without interfering with the chelating geometry, a feature absent in non-brominated analogs. This makes the compound a valuable ligand precursor for mechanistic studies in bioinorganic chemistry.

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